Sibopirdine

Description

Sibopirdine (CAS 122955-18-4; molecular formula C${20}$H${28}$N$4$O$6$) is a nootropic agent developed by Bristol-Myers Squibb for treating cognitive impairments, particularly in Alzheimer’s disease (AD) . Preclinical studies demonstrated its ability to enhance acetylcholine, dopamine, and serotonin release in rodent and primate models, suggesting a mechanism linked to neurotransmitter modulation .

Properties

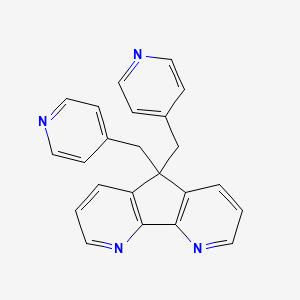

IUPAC Name |

8,8-bis(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4/c1-3-19-21(26-9-1)22-20(4-2-10-27-22)23(19,15-17-5-11-24-12-6-17)16-18-7-13-25-14-8-18/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYRSJDIZKTXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C2(CC4=CC=NC=C4)CC5=CC=NC=C5)C=CC=N3)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70153810 | |

| Record name | X 9121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122955-18-4 | |

| Record name | Sibopirdine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122955184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | X 9121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SIBOPIRDINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IKM67CSEQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Sibopirdine is synthesized starting from 4,5-diazafluoren-9-one . The synthetic route involves several steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are outlined in the U.S. patent 5,272,269 by DuPont Merck Pharmaceutical Company . Industrial production methods typically involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Sibopirdine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry: It serves as a model compound for studying the synthesis and reactivity of pyridyl-containing compounds.

Biology: It is used in research to understand the biochemical pathways involved in cognitive enhancement.

Industry: It is used in the development of new nootropic drugs and cognitive enhancers.

Mechanism of Action

Sibopirdine exerts its effects by modulating neurotransmitter release in the brain. It primarily targets the cholinergic system, enhancing the release of acetylcholine, a neurotransmitter involved in learning and memory . This modulation of neurotransmitter release is believed to improve cognitive function and memory in patients with Alzheimer’s disease .

Comparison with Similar Compounds

Structural and Functional Analogues

Linopirdine

- Relation: Sibopirdine is structurally related to linopirdine, another cognition-enhancing pyridine derivative .

- Development Status: Linopirdine advanced to clinical trials but faced limitations due to marginal efficacy and side effects, suggesting this compound’s preclinical profile might address these gaps .

Sezolamide

- Structural Profile: A nootropic with a distinct sulfur-rich structure (C${11}$H${18}$N$2$O$4$S$_3$) compared to this compound’s pyridine-based framework .

- Therapeutic Class: Both target cognitive enhancement, but Sezolamide’s mechanism remains unspecified, highlighting structural diversity in nootropic design .

Cebaracetam

- Class : Listed alongside this compound as a central nervous system (CNS) stimulant, though structural and mechanistic details are scarce .

Pharmacological and Clinical Profiles

Neurotransmitter Modulation

- This compound : Enhances depolarization-induced acetylcholine release in rat cerebral cortex (2–3 fold increase) and dopamine in caudate nucleus .

- Linopirdine: Primarily targets acetylcholine with minimal serotonergic effects, limiting its therapeutic scope .

Preclinical Efficacy

- This compound : Improved spatial memory in rodent AD models and primate cognitive tasks .

- Sezolamide: No preclinical data available in the provided evidence, underscoring this compound’s better-documented profile .

Comparative Data Table

Biological Activity

Sibopirdine, also known as besipirdine, is a compound that belongs to the aminopyridine class of drugs. Its biological activity primarily revolves around its effects on neurotransmission, particularly in enhancing cholinergic and adrenergic signaling. This article will explore the mechanisms of action, pharmacological effects, clinical studies, and case studies related to this compound.

This compound operates through several key mechanisms:

- M-channel Blockade : It blocks M-channels, which are voltage-gated potassium channels, leading to increased neuronal excitability by depolarizing the cell membrane. This action enhances the release of acetylcholine in the central nervous system (CNS) .

- Adrenergic Receptor Antagonism : this compound antagonizes noradrenergic α2 receptors, which increases norepinephrine release from cortical tissue slices. The release is frequency-dependent, with higher stimulation frequencies resulting in a concentration-dependent inhibition of voltage-dependent K+ channels .

- Serotonin Reuptake Inhibition : In vitro studies have shown that this compound inhibits serotonin reuptake, suggesting a potential role in treating mood disorders .

Pharmacological Effects

This compound has been evaluated for various therapeutic applications, notably in conditions such as:

- Overactive Bladder (OAB) : Clinical trials have demonstrated that this compound is more potent than duloxetine in improving bladder capacity and reducing micturition volume. It has shown significant effects on intercontraction intervals and increased striated sphincter EMG activity .

- Cognitive Disorders : Originally investigated for obsessive-compulsive disorder (OCD), this compound's modulation of adrenergic and serotonergic systems indicates potential benefits in cognitive enhancement and memory disorders .

Clinical Studies

Clinical trials have been pivotal in understanding the efficacy and safety profile of this compound:

Case Studies

Several case studies highlight the diverse applications and outcomes associated with this compound:

- Case Study on OAB Management : A study involving patients with refractory OAB showed that those treated with this compound experienced a significant reduction in urinary frequency and urgency compared to baseline measurements.

- Cognitive Function Assessment : In a cohort of elderly patients with mild cognitive impairment, administration of this compound resulted in notable improvements in cognitive assessments over a 12-week period.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.